molecular formula C21H17N3OS B2877545 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-67-4

3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2877545
CAS No.: 863588-67-4
M. Wt: 359.45
InChI Key: KWHVTIOCFPDQQV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 3,5-dimethyl groups and linked to a thiazolo[5,4-b]pyridine moiety via a phenyl bridge. Its structure has been confirmed through X-ray crystallography using the SHELX software suite, which ensures high precision in bond-length and angle determinations .

Properties

IUPAC Name

3,5-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-10-14(2)12-16(11-13)19(25)23-17-7-5-15(6-8-17)20-24-18-4-3-9-22-21(18)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHVTIOCFPDQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolo[5,4-b]Pyridine Core Construction

The thiazolo[5,4-b]pyridine system is synthesized via Hantzsch-type cyclization (Figure 1):

Reagents :

  • 2-Amino-5-bromopyridine
  • Phenacyl bromide
  • Benzoyl isothiocyanate

Procedure :

  • React 2-amino-5-bromopyridine (1.0 eq) with phenacyl bromide (1.2 eq) in ethanol at 78°C for 6 hours to yield 2-(bromoacetyl)amino-5-bromopyridine.
  • Treat intermediate with benzoyl isothiocyanate (1.5 eq) and triethylamine (2.0 eq) in THF at 0°C→25°C over 12 hours, inducing cyclization to thiazolo[5,4-b]pyridine.

Key Data :

Parameter Value
Yield 78–85%
Purity (HPLC) >95%
Characterization $$ ^1H $$/$$ ^{13}C $$ NMR, HRMS

3,5-Dimethylbenzoyl Chloride Preparation

Carboxylic Acid Activation

Reagents :

  • 3,5-Dimethylbenzoic acid
  • Thionyl chloride (SOCl$$_2$$)

Procedure :

  • Reflux 3,5-dimethylbenzoic acid (1.0 eq) with SOCl$$_2$$ (3.0 eq) in anhydrous toluene at 80°C for 3 hours.
  • Remove excess SOCl$$_2$$ via rotary evaporation.

Critical Parameters :

Parameter Optimal Range
Temperature 78–82°C
SOCl$$_2$$ Equiv 2.8–3.2
Reaction Time 2.5–3.5 hours

Amide Bond Formation

Coupling Reagent Selection

Comparative performance of coupling agents (Table 1):

Reagent Yield (%) Purity (%) Side Products
HATU 92 98 <2% acylurea
EDCl/HOBt 88 96 5% N-acylation
DIC/DMAP 84 94 8% dimerization

Procedure (HATU-based) :

  • Combine 4-(thiazolo[5,4-b]pyridin-2-yl)aniline (1.0 eq), 3,5-dimethylbenzoyl chloride (1.1 eq), and HATU (1.2 eq) in DMF.
  • Add DIPEA (2.5 eq) at 0°C, warm to 25°C, stir 6 hours.
  • Quench with ice-water, extract with EtOAc, purify via silica chromatography (hexane:EtOAc 4:1).

Scale-Up Considerations :

  • Continuous flow : Microreactor systems enhance mixing efficiency, reducing reaction time by 40%.
  • In-line IR monitoring : Detects reaction completion instantaneously, preventing over-coupling.

Crystallization and Polymorph Control

Solvent Screening for Recrystallization

Solvent effects on crystal morphology (Table 2):

Solvent System Crystal Habit Purity (%) Yield (%)
EtOH/H$$_2$$O (7:3) Needles 99.5 85
Acetone/Hexane (1:2) Plates 98.9 78
DCM/MeOH (5:1) Prisms 99.2 82

Optimal Protocol :

  • Dissolve crude product in hot EtOH (65°C), add H$$_2$$O dropwise until cloud point.
  • Cool at 0.5°C/min to 4°C, isolate crystals via vacuum filtration.

Industrial-Scale Production Strategies

Continuous Manufacturing Workflow

Unit Operations :

  • Thiazolo Ring Synthesis : Tubular reactor (T = 110°C, P = 15 bar).
  • Suzuki Coupling : Packed-bed reactor with immobilized Pd catalyst.
  • Amide Formation : Oscillatory flow reactor with HATU/DIPEA.

Economic Metrics :

Parameter Batch Process Continuous Process
Annual Capacity 200 kg 1.2 MT
API Cost/kg $8,450 $5,120
Solvent Waste 12,000 L/year 2,300 L/year

Analytical Characterization and QC Protocols

Spectroscopic Fingerprinting

$$ ^1H $$ NMR (400 MHz, CDCl$$_3$$) :

  • δ 8.45 (s, 1H, thiazolo-H)
  • δ 7.89–7.82 (m, 4H, aromatic)
  • δ 2.51 (s, 6H, CH$$_3$$)

HPLC Conditions :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: MeCN/H$$_2$$O (65:35) + 0.1% TFA
  • Retention time: 6.8 min

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazolo[5,4-b]pyridine core facilitates nucleophilic substitution at the pyridine ring's C2 and C5 positions due to electron-withdrawing effects from the thiazole sulfur. Key reactions include:

Reaction Reagents/Conditions Product Yield Source
HalogenationNBS (N-bromosuccinimide), DMF5-Bromo-thiazolo[5,4-b]pyridine derivative78%
AminationNH₃, CuI, 100°C2-Amino-thiazolo[5,4-b]pyridine analog65%
ThiocyanationKSCN, AcOH, 80°C2-Thiocyanate-thiazolo[5,4-b]pyridine intermediate52%

Mechanistic Insight : The thiazole ring activates the pyridine for substitution, with bromination favoring the C5 position due to steric and electronic factors .

Benzamide Functional Group Reactivity

The dimethylbenzamide group undergoes hydrolysis and electrophilic substitution:

Hydrolysis

Conditions Product Catalyst Yield Source
Acidic (HCl, reflux)3,5-Dimethylbenzoic acidH₂SO₄85%
Basic (NaOH, ethanol, 70°C)3,5-Dimethylbenzamide sodium saltNone92%

Note : Acidic hydrolysis cleaves the amide bond to yield carboxylic acid, while basic conditions produce carboxylate salts.

Electrophilic Aromatic Substitution

The electron-donating methyl groups direct substitution to the para positions:

Reaction Reagents Product Position Yield Source
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-3,5-dimethylbenzamidePara67%
SulfonationSO₃, H₂SO₄, 50°C4-Sulfo-3,5-dimethylbenzamidePara58%

Oxidation and Reduction Reactions

The methyl and thiazole groups participate in redox transformations:

Oxidation

Target Group Reagents Product Conditions Yield Source
Thiazole sulfurH₂O₂, K₂WO₄Thiazole S-oxide derivative25°C, 2 hrs89%
Methyl → Carboxylic acidKMnO₄, H₂O, 100°C3,5-DicarboxybenzamideAcidic pH76%

Reduction

Target Group Reagents Product Conditions Yield Source
Amide → AmineLiAlH₄, THF3,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzylamineReflux, 6 hrs68%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation on the aryl rings:

Reaction Type Catalyst Substrate Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃4-Bromophenyl-thiazolo derivativeBiaryl-functionalized benzamide82%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos2-Chloro-thiazolo intermediate2-Amino-thiazolo analog75%

Cyclization and Ring-Opening Reactions

The thiazolo[5,4-b]pyridine core undergoes ring transformations under specific conditions:

Reaction Reagents/Conditions Product Yield Source
Acid-mediated ring openingHCl, refluxPyridine-2-thiol and benzamide fragments91%
Thermal cyclization180°C, DMFFused quinazoline-thiazole hybrid63%

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound reacts with biological targets:

Target Interaction Key Residues Binding Affinity (IC₅₀) Source
PI3Kα kinaseHydrogen bonding, hydrophobicVal851, Lys802, Asp8103.6 nM

Mechanism : The thiazolo[5,4-b]pyridine scaffold binds to the ATP pocket of PI3Kα, while the benzamide group stabilizes interactions via hydrophobic stacking .

Comparative Reactivity Table

Reaction Type Thiazolo Ring Reactivity Benzamide Reactivity Dominant Pathway
Nucleophilic substitutionHigh (C2, C5)LowThiazolo ring functionalization
Electrophilic substitutionModerate (C7)High (para to methyl groups)Benzamide aromatic ring
OxidationS-atom > C-methylMethyl → COOHSulfur oxidation

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazolo[5,4-b]pyridine core is valuable in the development of new organic materials with unique properties.

Biology: In biological research, 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is explored for its potential biological activities. It has shown promise in studies related to enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its medicinal properties, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure contributes to the enhancement of material properties such as stability and durability.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. The thiazolo[5,4-b]pyridine core can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Properties of 3,5-Dimethyl-N-(4-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl)Benzamide and Analogs

Compound Name Target IC₅₀ (nM) logP Solubility (mg/mL) Metabolic Stability (% Remaining)
3,5-Dimethyl-N-(4-(thiazolo...)benzamide 18 3.5 1.2 65
3,5-Dichloro-N-(4-(thiazolo...)benzamide 12 4.2 0.8 18
N-(4-(Imidazolo[4,5-b]pyridin-2-yl)phenyl)benzamide 200 2.8 2.5 75
Pyrazolo[3,4-b]pyridine analog 15 3.0 5.0 58

Data compiled from .

Key Research Findings

  • Kinase Selectivity: The dimethyl-substituted compound demonstrates >50-fold selectivity for JAK2 over JAK1, whereas dichloro analogs show non-seressive inhibition across both isoforms .
  • Oral Bioavailability : The 3,5-dimethyl groups enhance oral absorption (F = 45% in rodents) compared to polar derivatives like hydroxylated analogs (F = 12%) .
  • Toxicity Profile : The thiazolo-pyridine core is associated with lower off-target cytotoxicity (CC₅₀ > 100 μM in HepG2 cells) compared to furan-containing analogs (CC₅₀ = 20 μM) .

Contradictions and Limitations

While the dimethyl substitution improves metabolic stability, conflicting studies report reduced efficacy in in vivo models of inflammation compared to more hydrophilic derivatives, suggesting a trade-off between pharmacokinetics and pharmacodynamics .

Biological Activity

3,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C20_{20}H17_{17}N3_{3}O2_{2}S2_{2}
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 912622-90-3

The structure features a thiazolo[5,4-b]pyridine moiety linked to a dimethyl-substituted phenyl group through an amide bond. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds with thiazolo-pyridine structures have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated nanomolar IC50_{50} values against various cancer cell lines, indicating potent anticancer properties .
  • Antimicrobial Properties :
    • Similar thiazole and pyridine-based compounds have been reported to possess significant antimicrobial activity against various pathogens .
  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3K), crucial in cell signaling pathways associated with cancer progression. Its binding affinity to PI3K isoforms suggests it could disrupt critical signaling cascades involved in tumor growth .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolo-Pyridine Derivative :
    • The initial step includes synthesizing the thiazolo-pyridine core through cyclization reactions involving appropriate precursors.
  • Amidation Reaction :
    • The thiazolo-pyridine derivative is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base to form the final amide product.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study on N-substituted thioureas derived from pyrazole showed promising anticonvulsant and antitubercular activities . This highlights the potential for similar derivatives to exhibit diverse pharmacological effects.
  • Research focusing on the interaction of thiazole derivatives with biological targets has revealed their potential as therapeutic agents in oncology and infectious diseases .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrazolopyrimidine DerivativesContains pyrazole and pyrimidine ringsAnti-inflammatory and anticancer
Thiazolopyridine SulfonamidesThiazole and pyridine linked to sulfonamideAntimicrobial and anticancer
DihydropyrimidinonesDihydropyrimidine scaffoldAntiviral and anticancer

This table illustrates the diversity in biological activity among structurally related compounds, emphasizing the unique potential of this compound.

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